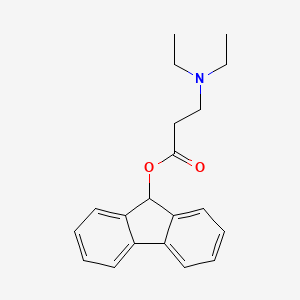

9H-fluoren-9-yl 3-(diethylamino)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

4425-78-9 |

|---|---|

Molecular Formula |

C20H23NO2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

9H-fluoren-9-yl 3-(diethylamino)propanoate |

InChI |

InChI=1S/C20H23NO2/c1-3-21(4-2)14-13-19(22)23-20-17-11-7-5-9-15(17)16-10-6-8-12-18(16)20/h5-12,20H,3-4,13-14H2,1-2H3 |

InChI Key |

KDMXJWAQUFIBIR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 9H-fluoren-9-yl 3-(diethylamino)propanoate

The creation of this compound from fundamental precursors involves a convergent synthetic approach. This strategy hinges on the separate synthesis of the alcohol and carboxylic acid components, followed by their subsequent esterification.

Esterification Reactions: Optimization of Reaction Conditions and Catalyst Systems

The crucial step in the synthesis of this compound is the formation of the ester linkage between 9H-fluoren-9-ol and 3-(diethylamino)propanoic acid. Given the potential for side reactions and the specific properties of the reactants, the choice of esterification method is critical. The Steglich esterification, a mild method suitable for sterically hindered substrates, is a particularly relevant approach. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction typically employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and 4-(dimethylaminopyridine) (DMAP) as a catalyst. organic-chemistry.orgsemanticscholar.org

Optimization of this reaction involves a careful consideration of solvent, temperature, and stoichiometry of the coupling agents to maximize yield and purity. rsc.org Anhydrous, non-polar aprotic solvents like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) are generally preferred to prevent hydrolysis of the activated intermediates. The reaction is often carried out at room temperature to minimize side reactions. organic-chemistry.orgsemanticscholar.org

| Catalyst/Coupling System | Solvent | Temperature (°C) | Key Features | Potential Yield |

|---|---|---|---|---|

| DCC/DMAP | Dichloromethane (CH2Cl2) | 0 to 25 | Mild conditions, suitable for acid-sensitive substrates. nih.gov | Good to High |

| EDC/DMAP | Dichloromethane (CH2Cl2) | 0 to 25 | Water-soluble urea (B33335) byproduct simplifies purification. google.com | Good to High |

| Mitsunobu Reaction (DEAD/PPh3) | Tetrahydrofuran (THF) | 0 to 25 | Proceeds with inversion of configuration at the alcohol stereocenter. illinois.edu | Variable |

Synthesis of the 9H-fluoren-9-ol Precursor

The precursor alcohol, 9H-fluoren-9-ol, is readily synthesized from 9-fluorenone (B1672902). A common and efficient method involves the reduction of the ketone functionality. chemicalbook.com Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), is a frequently used reducing agent for this transformation. chemicalbook.comaiinmr.com The reaction is typically rapid and proceeds with high yield at room temperature. chemicalbook.com

The general procedure involves dissolving 9-fluorenone in a suitable alcohol, followed by the portion-wise addition of sodium borohydride. The progress of the reaction can be monitored by the disappearance of the yellow color of the fluorenone. Upon completion, the product is typically precipitated by the addition of water and can be isolated by filtration. chemicalbook.com

| Starting Material | Reagent | Solvent | Typical Yield (%) |

|---|---|---|---|

| 9-Fluorenone | Sodium Borohydride (NaBH4) | Ethanol | 95-100 chemicalbook.com |

| 9-Fluorenone | Zinc (Zn) | - | Not specified wikipedia.org |

| 9-Fluorenone | Hypophosphorous acid–iodine | - | Not specified wikipedia.org |

Synthesis of 3-(Diethylamino)propanoic Acid or its Derivatives

The synthesis of 3-(diethylamino)propanoic acid can be achieved through the aza-Michael addition of diethylamine (B46881) to an acrylic acid derivative. illinois.edursc.orgresearchgate.net This reaction involves the conjugate addition of the amine to the electron-deficient alkene of the acrylate. The use of acrylic acid itself or an ester, such as ethyl acrylate, can be employed. rsc.orgresearchgate.net

The reaction is often carried out without a solvent or in a polar solvent and can be catalyzed by a Lewis acid or simply by heating. rsc.orgresearchgate.net Microwave-assisted conditions have been shown to significantly accelerate this type of reaction, leading to shorter reaction times and higher yields. nih.gov If an ester of acrylic acid is used, a subsequent hydrolysis step is required to obtain the desired carboxylic acid.

| Reactants | Catalyst/Conditions | Product | Key Features |

|---|---|---|---|

| Diethylamine + Ethyl Acrylate | LiClO4, solvent-free, room temperature researchgate.net | Ethyl 3-(diethylamino)propanoate | High yield, mild conditions. researchgate.net |

| Diethylamine + Methyl Acrylate | Microwave irradiation, methanol nih.gov | Methyl 3-(diethylamino)propanoate | Rapid reaction, high purity. nih.gov |

| Primary/Secondary Amine + Acrylic Acid Derivative | No catalyst specified google.com | β-Alanine derivative | General method for β-amino acids. google.com |

Stereoselective Synthesis Approaches (if applicable)

While this compound itself is an achiral molecule, the introduction of chirality can be achieved through modifications of the fluorene (B118485) or the propanoate moiety. Stereoselective synthesis would be relevant for creating optically active analogs.

For instance, if a chiral center is desired at the 9-position of the fluorene, an enantioselective reduction of 9-fluorenone or a kinetic resolution of racemic 9H-fluoren-9-ol could be employed. Furthermore, the use of chiral catalysts in the esterification step could potentially induce stereoselectivity if a prochiral precursor is used. While direct stereoselective synthesis of the title compound is not applicable due to its achiral nature, the synthesis of chiral derivatives is a significant area of research for fluorene-containing compounds. nih.gov The development of asymmetric catalytic methods for the synthesis of chiral fluorenes has been a focus of recent studies. nih.gov

Derivatization of the Core Structure and Analogue Synthesis

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogs with potentially altered properties.

Modifications at the Fluorene Moiety

The fluorene ring system is amenable to various modifications, particularly through electrophilic aromatic substitution. The positions most susceptible to electrophilic attack are C2 and C7. quora.com This allows for the introduction of a wide range of functional groups, including halogens, nitro groups, and alkyl groups. These modifications can significantly influence the electronic properties of the fluorene core. entrepreneur-cn.comrsc.org

Furthermore, the C9 position, being benzylic, exhibits acidic protons (pKa ≈ 22.6 in DMSO), allowing for deprotonation to form the fluorenyl anion. wikipedia.org This nucleophilic anion can then react with various electrophiles, leading to 9-substituted derivatives. researchgate.netmdpi.com This reactivity provides a powerful tool for introducing diverse functionalities at this position. researchgate.netthieme-connect.de

| Position | Reaction Type | Reagents | Introduced Functionality |

|---|---|---|---|

| C2, C7 | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS), Nitrating agents (e.g., HNO3/H2SO4) | Halogens, Nitro groups |

| C9 | Alkylation | Base (e.g., KOH), Alkyl halide (e.g., CH3I) mdpi.com | Alkyl groups mdpi.com |

| C9 | Hydroxymethylation | Base (e.g., NaOCH3), Paraformaldehyde mdpi.com | Hydroxymethyl group mdpi.com |

Alterations to the Propanoate Linkage

The propanoate linker in this compound is a critical determinant of the molecule's spatial and electronic characteristics. Modifications to this three-carbon ester chain represent a key strategy for fine-tuning its properties. Research into related 9-substituted fluorene esters provides a framework for potential alterations, which can be broadly categorized into changes in chain length, introduction of unsaturation or branching, and incorporation of heteroatoms.

Chain Length Variation: The most straightforward modification involves altering the length of the carboxylic acid precursor. By substituting 3-(diethylamino)propanoic acid with analogues like 2-(diethylamino)acetic acid or 4-(diethylamino)butanoic acid, a homologous series of esters can be synthesized. This allows for a systematic investigation of how the distance between the fluorenyl and diethylamino moieties impacts the compound's function.

Introduction of Structural Constraints: To explore conformational rigidity, modifications such as the introduction of double bonds (e.g., using (E)-3-(diethylamino)propenoic acid) or the incorporation of cyclic structures (e.g., using cis- or trans-2-(diethylamino)cyclopropanecarboxylic acid) can be envisioned. These changes would significantly restrict the rotational freedom of the linker, potentially leading to more specific molecular interactions.

Heteroatom Incorporation: Replacing a methylene (B1212753) group within the propanoate linker with a heteroatom, such as oxygen to form an ether linkage (e.g., 2-(2-(diethylamino)ethoxy)acetic acid), can alter the polarity, hydrogen bonding capacity, and metabolic stability of the compound.

The synthesis of these varied esters would typically follow standard esterification protocols, such as the reaction of 9H-fluoren-9-ol with the corresponding acyl chloride or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction with the carboxylic acid.

Table 1. Potential modifications to the propanoate linkage and their synthetic precursors.

Variations in the Diethylamino Group

The tertiary amine of the diethylamino group is another key site for structural modification. Altering the steric and electronic properties of this group can significantly influence the molecule's basicity, solubility, and intermolecular interactions. Research on analogous structures, such as 2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, demonstrates the viability of incorporating diethylamino moieties into the fluorene scaffold. nih.gov Variations can be achieved by synthesizing the propanoate ester with different secondary or primary amines.

Steric Hindrance Modification: The ethyl groups can be replaced with smaller (dimethylamino), larger (dipropylamino, diisopropylamino), or branched (diisobutylamino) alkyl groups. These changes systematically alter the steric bulk around the nitrogen atom, which can affect its accessibility and pKa value.

Cyclic Amine Analogues: Incorporating the nitrogen into a cyclic structure is a common strategy in medicinal chemistry to reduce metabolic lability and constrain conformation. Readily available cyclic secondary amines such as pyrrolidine, piperidine, and morpholine (B109124) can be used to generate the corresponding N-substituted 3-aminopropanoate precursors.

Primary and Secondary Amines: While the target compound contains a tertiary amine, analogues with secondary (e.g., ethylamino) or primary (amino) groups could be synthesized. This would require appropriate N-protection strategies (e.g., with a Boc or Cbz group) during the synthesis of the amino acid precursor, followed by a final deprotection step after esterification.

Table 2. Examples of variations to the diethylamino group and the corresponding amine precursors.

Green Chemistry Principles in the Synthesis of Related Compounds

The synthesis of fluorene derivatives is increasingly being guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improvement of energy efficiency. acs.org The traditional synthesis of 9-substituted fluorenes often involves multi-step processes with stoichiometric reagents and purifications that generate significant waste.

Modern approaches focus on several key areas:

Catalysis: Replacing stoichiometric bases or activating agents with catalytic systems reduces waste and improves atom economy. For instance, aldehyde/ketone-catalyzed C-alkylation of fluorenes with alcohols offers a greener alternative to traditional methods using alkyl halides. acs.org

Alternative Solvents: Efforts are underway to replace hazardous solvents like tetrahydrofuran (THF) and chlorinated solvents with more benign alternatives. For example, aerobic oxidation of 9H-fluorenes to 9-fluorenones has been achieved with high efficiency in THF, but ongoing research seeks greener solvent systems. rsc.orgresearchgate.net

Process Intensification: Technologies like continuous flow processing are being applied to the synthesis of fluorene intermediates. rsc.org Flow chemistry allows for better control over reaction parameters, improved safety for highly reactive intermediates (like Grignard reagents), and can lead to higher yields and purity, reducing the need for extensive downstream purification. rsc.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of starting material atoms into the final product. Base-mediated benzannulation of α-cyanocrotonates with ynones to form fluorenes represents a high atom economy approach to constructing the core scaffold. acs.org

Scale-Up and Process Chemistry Considerations for Research Material Production

Transitioning the synthesis of a compound like this compound from a laboratory benchtop to the kilogram scale required for extensive research presents significant challenges. Process chemistry focuses on developing a synthesis that is not only high-yielding but also safe, robust, reproducible, and economically viable.

A critical step in the synthesis of 9-substituted fluorenyl esters is often the generation of the 9-hydroxyfluorene intermediate, commonly prepared via the addition of an organometallic reagent to 9-fluorenone. A recent study on the kilogram-scale production of 9-aryl-fluoren-9-ols using a Grignard reaction highlights the advantages of continuous flow processing over traditional batch methods. rsc.org

Key considerations for scale-up include:

Reaction Technology: As demonstrated, switching from batch to continuous flow for the Grignard reaction step can dramatically improve yield (from 45% to >99%), reduce costs and waste, and shorten production time by 86%. rsc.org This is largely due to superior heat and mass transfer, which prevents the formation of byproducts common in large, poorly mixed batch reactors.

Green Metrics: Evaluating the process using metrics like the Environmental (E)-factor and Reaction Mass Efficiency (RME) is crucial. The continuous flow synthesis of 9-aryl-fluoren-9-ols showed a 92.57% reduction in the E-factor compared to the batch process, indicating a massive decrease in waste generated per kilogram of product. rsc.org

Purification: Developing a scalable purification strategy is paramount. Shifting from chromatography, which is often impractical at large scales, to crystallization or distillation is preferred. The choice of solvent for crystallization becomes a critical parameter, balancing product solubility, impurity rejection, and environmental impact.

Safety: The handling of large quantities of reactive reagents (e.g., Grignard reagents, acyl chlorides) and flammable solvents requires rigorous safety protocols and specialized equipment to control exotherms and prevent accidents.

Table 3. Comparison of Batch vs. Continuous Flow process for the synthesis of a key 9-substituted fluorene intermediate (Data adapted from a study on 9-aryl-fluoren-9-ols). rsc.org

An article on the molecular and cellular biological activity of the chemical compound "this compound" cannot be generated as requested. Extensive searches have yielded no specific research data for this particular compound. The scientific literature available pertains to structurally similar but distinct molecules, and per the instructions, information on these related compounds cannot be used.

Therefore, it is not possible to provide a detailed and scientifically accurate article that adheres to the provided outline, as there is no available information regarding the molecular mechanisms of action or cellular response profiling of "this compound."

Molecular and Cellular Biological Activity Investigations

Pre-clinical In Vivo Efficacy and Pharmacodynamic Evaluation

Pathway Engagement and Biomarker Modulation in Experimental SystemsThere is no available data from in vivo experimental systems detailing the engagement of specific biological pathways or the modulation of biomarkers following administration of 9H-fluoren-9-yl 3-(diethylamino)propanoate.

Consequently, the generation of an article with the specified structure and content is not feasible due to the absence of primary research on this particular compound.

Structure Activity Relationship Sar and Computational Studies

Rational Design of 9H-fluoren-9-yl 3-(diethylamino)propanoate Analogues

The rational design of analogues of this compound involves a systematic approach to modifying its chemical structure to enhance its therapeutic properties. This process is guided by an understanding of the molecule's interaction with its biological target.

The chemical structure of this compound offers several key areas for systematic modification to probe the structure-activity relationship. These modifications can be categorized by the constituent parts of the molecule: the fluorenyl group, the ester linkage, the ethylamino group, and the propanoate backbone.

The Fluorenyl Moiety: The large, rigid, and lipophilic 9H-fluoren-9-yl group is a significant feature. Modifications could include:

Substitution on the fluorene (B118485) rings: Introducing electron-donating or electron-withdrawing groups at various positions on the aromatic rings can alter the electronic properties and steric profile of the molecule. This can influence binding affinity and metabolic stability.

Replacement of the fluorenyl group: Substituting the fluorenyl scaffold with other bulky, lipophilic groups can help determine the importance of this specific ring system for biological activity.

The Diethylamino Group: This tertiary amine is likely to be protonated at physiological pH, potentially engaging in ionic interactions with the biological target.

Altering the N-alkyl substituents: Replacing the ethyl groups with other alkyl chains (e.g., methyl, propyl) or incorporating them into a cyclic structure (e.g., piperidino, morpholino) can probe the steric and electronic requirements of the binding pocket.

Conversion to other functional groups: Modifying the amine to a quaternary ammonium salt or other functional groups can assess the necessity of the basic nitrogen for activity.

The Ester Linkage: The ester group is susceptible to hydrolysis by esterases, which can impact the compound's stability and duration of action.

Replacement with more stable linkers: Introducing bioisosteric replacements such as amides or ethers could enhance metabolic stability.

Modification of the propanoate chain: Altering the length of the carbon chain between the ester and the amine can optimize the spatial orientation of these two key functional groups.

A hypothetical systematic modification of these functional groups and their potential impact on activity is presented in the table below.

| Modification Site | Original Group | Modified Group | Potential Impact on Activity |

| Fluorenyl Ring | Unsubstituted | Nitro (NO2) substitution | May alter electronic interactions with the target. |

| Diethylamino Group | Diethylamino | Dimethylamino | Could probe steric tolerance in the binding site. |

| Ester Linkage | Ester | Amide | May increase metabolic stability. |

| Propanoate Chain | Propanoate | Butanoate | Could alter the distance between key binding motifs. |

Stereochemistry can play a crucial role in the biological activity of chiral compounds, as biological targets are themselves chiral. nih.govunimi.it Although this compound itself is not chiral, the introduction of chiral centers through modification of the propanoate backbone could lead to stereoisomers with different biological activities. For instance, introducing a methyl group on the propanoate chain would create a chiral center, resulting in (R) and (S) enantiomers. These enantiomers could exhibit different binding affinities for a target protein, with one enantiomer potentially being significantly more active than the other. This stereoselectivity would suggest a specific and well-defined binding orientation within the target's active site. Molecular modeling can be instrumental in predicting and explaining these stereochemical requirements for efficient interaction. nih.govunimi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. farmaciajournal.com For a series of this compound analogues, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis. researchgate.netnih.gov

The process would involve:

Data Set Preparation: A series of analogues would be synthesized and their biological activities determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices, would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A well-validated QSAR model can provide valuable insights into the structural features that are important for activity and can be used to prioritize the synthesis of new, potentially more potent analogues.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For this compound, if the threedimensional structure of its biological target is known, molecular docking could be employed to predict its binding mode. nih.gov This would involve:

Preparation of the ligand and receptor structures: Creating 3D models of the compound and its target protein.

Docking simulation: Using a docking algorithm to explore possible binding poses of the ligand within the active site of the receptor.

Scoring and analysis: Ranking the predicted poses based on a scoring function and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) between the ligand and the receptor.

Molecular dynamics simulations can then be used to study the stability of the predicted ligand-receptor complex over time and to gain a more dynamic understanding of the binding process. These computational studies can provide detailed insights into the binding mode at the atomic level, which can be invaluable for the rational design of new analogues with improved affinity.

De Novo Drug Design Methodologies Incorporating the Chemical Scaffold

De novo drug design methodologies aim to generate novel molecular structures with desired biological activities from scratch. nih.gov The 9H-fluoren-9-yl scaffold of the title compound can serve as a starting point or a key building block in such design strategies. ethz.ch These methods can be broadly categorized as either ligand-based or structure-based.

Ligand-based de novo design: If a set of known active molecules sharing the fluorenyl scaffold is available, these can be used to generate a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity. This pharmacophore can then be used to search for or build new molecules that fit its features.

Structure-based de novo design: If the three-dimensional structure of the biological target is known, algorithms can be used to "grow" a molecule within the active site, piece by piece, to maximize favorable interactions. The 9H-fluoren-9-yl group could be used as a starting fragment in this process.

Recent advances in artificial intelligence and machine learning have led to the development of deep learning-based generative models that can design novel molecules with optimized properties. nih.gov Such models could be trained on a dataset of fluorenyl-containing compounds to learn the underlying chemical patterns and then generate new, synthetically accessible molecules based on the 9H-fluoren-9-yl scaffold with predicted high activity. arxiv.org

Advanced Analytical Methodologies in Chemical and Biological Research

Chromatographic and Spectroscopic Characterization in Research Settings

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for the determination of the elemental composition of a molecule with high accuracy, which is crucial for the identification of metabolites in complex biological matrices. In the context of fluorene (B118485) derivatives, HRMS, often coupled with liquid chromatography (LC-MS), would be employed to investigate the metabolic fate of 9H-fluoren-9-yl 3-(diethylamino)propanoate. The high mass accuracy of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

For instance, the metabolism of the parent fluorene molecule has been studied, revealing various hydroxylated and further oxidized products. A similar metabolic pathway could be anticipated for this compound, where potential metabolites could include hydroxylated fluorene moieties, N-de-ethylated products, or hydrolysis of the ester linkage. The identification of these metabolites would involve comparing the high-resolution mass spectra of the parent compound with those of the metabolites, looking for specific mass shifts corresponding to these biotransformations.

Table 1: Plausible Metabolic Transformations of this compound and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) |

| Hydroxylation | +15.9949 |

| N-de-ethylation | -28.0313 |

| Ester Hydrolysis | -158.2249 (loss of 3-(diethylamino)propanoic acid) |

Advanced NMR Techniques for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For the unambiguous characterization of this compound and its synthetic intermediates, a suite of advanced NMR experiments would be necessary.

The synthesis of the target molecule would likely involve the esterification of 9H-fluoren-9-ol with 3-(diethylamino)propanoic acid or its activated derivative. The characterization of the precursor, 3-(diethylamino)propanoic acid methyl ester, has been reported, and its ¹H and ¹³C NMR data provide a reference for the diethylaminopropanoyl moiety.

For the final product, one-dimensional ¹H and ¹³C NMR would provide initial information on the number and types of protons and carbons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the fluorenyl and the diethylaminopropanoyl fragments. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to connect the proton and carbon skeletons and to confirm the ester linkage between the 9-position of the fluorene ring and the propanoate group. The HMBC experiment would be particularly informative in showing a correlation between the proton at the 9-position of the fluorene ring and the carbonyl carbon of the propanoate group.

Spectroscopic Methods for Monitoring Reaction Progress and Purity

The progress of the synthesis of this compound can be monitored in real-time or at discrete time points using various spectroscopic techniques. Thin-layer chromatography (TLC) is a simple and rapid method to qualitatively follow the consumption of starting materials and the formation of the product.

Infrared (IR) spectroscopy is a valuable tool for monitoring the key functional group transformations. For example, the esterification reaction could be monitored by the disappearance of the O-H stretching band of 9H-fluoren-9-ol and the appearance of a strong C=O stretching band for the ester carbonyl group in the product.

UV-Vis spectroscopy can also be employed, as the fluorene moiety possesses a characteristic chromophore. Any modification to the fluorene system or its immediate environment could lead to a shift in the absorption maxima, which can be used to track the reaction.

Bioanalytical Method Development for Compound Detection in Complex Matrices

The detection and quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates require the development of sensitive and selective bioanalytical methods. The most common approach for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The development of an LC-MS/MS method would involve several key steps. First, a suitable chromatographic method would be developed to achieve good separation of the analyte from endogenous matrix components. This typically involves optimizing the stationary phase (e.g., C18 column), mobile phase composition, and gradient elution profile.

Next, the mass spectrometric conditions would be optimized for the detection of the target compound. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative ion mode). For this compound, the presence of the basic diethylamino group makes it highly likely to ionize well in positive ESI mode.

The final step is the optimization of the tandem mass spectrometry (MS/MS) parameters. This involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) and fragmenting it in the collision cell to produce characteristic product ions. The transition from the precursor ion to one or more product ions is then monitored using multiple reaction monitoring (MRM), which provides excellent selectivity and sensitivity for quantification.

Crystallographic Analysis of the Compound and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound has been reported in the Cambridge Structural Database, the crystallographic analysis of numerous other fluorene derivatives has been documented. mdpi.com

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide precise information about its molecular conformation, including bond lengths, bond angles, and torsion angles. This would unequivocally confirm the connectivity of the molecule and reveal the spatial arrangement of the fluorenyl and diethylaminopropanoyl moieties.

Furthermore, crystallographic analysis can provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions govern the packing of the molecules in the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility.

In the absence of a crystal structure for the title compound, the analysis of related structures can provide valuable information. For example, the crystal structures of various 9-substituted fluorene derivatives have been reported, showing the versatility of the fluorene scaffold in forming different crystal packing arrangements. researchgate.net

Emerging Research Applications and Future Directions

Applications in Chemical Biology as Mechanistic Probes

The inherent fluorescence of the fluorene (B118485) moiety is a key characteristic that positions 9H-fluoren-9-yl 3-(diethylamino)propanoate as a candidate for use as a mechanistic probe in chemical biology. Fluorene-based fluorescent probes are valued for their high fluorescence quantum yield and photostability. nih.govspiedigitallibrary.orgucf.edu These probes can be designed to investigate dynamic cellular processes and for live-cell imaging. nih.govspiedigitallibrary.orgucf.edu

The ester linkage in this compound could be susceptible to cleavage by esterase enzymes. This property could be exploited to design probes that report on enzyme activity. Upon enzymatic cleavage, a change in the fluorescence properties of the fluorenyl group, such as an increase or a shift in emission wavelength, could be observed. This "turn-on" or ratiometric response would allow for the sensitive detection of esterase activity in complex biological samples.

Furthermore, the diethylamino group can be protonated at physiological pH, potentially influencing the compound's localization within cellular compartments of varying pH. This could enable the development of probes to study pH gradients and their roles in cellular functions.

Potential in the Development of Next-Generation Molecular Tools

Building upon its potential as a mechanistic probe, this compound could serve as a foundational structure for next-generation molecular tools. The fluorene scaffold's amenability to chemical modification allows for the introduction of various functional groups to create more sophisticated tools. entrepreneur-cn.comresearchgate.net

For instance, the diethylamino group could be modified to incorporate a reactive handle for covalent attachment to specific biomolecules, creating targeted fluorescent labels. nih.govacs.org This would enable the tracking and visualization of proteins or other targets within a cellular context. The development of amine-reactive fluorene probes has already demonstrated the feasibility of this approach for bioconjugation and two-photon fluorescence imaging. acs.org

Moreover, the combination of the fluorescent fluorene core with a biologically active moiety could lead to the creation of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule. The fluorene component would allow for imaging and tracking, while the other part of the molecule would exert a therapeutic effect.

Unexplored Biological Targets and Therapeutic Avenues (Pre-clinical Focus)

The fluorene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties. entrepreneur-cn.comnih.gov This suggests that this compound and its analogs could have untapped therapeutic potential.

In a preclinical setting, this compound could be screened against a variety of biological targets to identify novel therapeutic applications. For example, certain fluorene derivatives have shown activity as inhibitors of enzymes like dihydrofolate reductase, suggesting potential as antimicrobial or anticancer agents. nih.gov The diethylamino side chain could influence the compound's interaction with specific receptors or enzymes, potentially leading to novel pharmacological profiles.

The exploration of structure-activity relationships by synthesizing and testing analogs of this compound could lead to the identification of lead compounds for various diseases. The versatility of the fluorene core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. nbinno.com

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. nih.govku.edu The potential of this compound as a fluorescent probe makes it inherently suitable for integration into HTS platforms that utilize fluorescence-based readouts. researchgate.net

Assays could be designed where the modulation of a biological target's activity leads to a change in the fluorescence of the compound, for example, through enzymatic cleavage of the ester bond as previously discussed. This would provide a direct and easily quantifiable signal for identifying "hits" in a large library of compounds.

Furthermore, libraries of fluorene-based compounds, including derivatives of this compound, could be synthesized and screened for a wide range of biological activities. The structural diversity that can be achieved with the fluorene scaffold makes it an attractive core for combinatorial chemistry and the generation of diverse screening libraries. ku.edu

| Screening Platform | Potential Application of this compound | Signal Detection |

| Enzyme Inhibition Assays | As a fluorescent substrate for hydrolases (e.g., esterases). | Fluorescence Intensity/Lifetime |

| Cell-Based Imaging Assays | As a probe for cellular uptake, localization, or pH changes. | Fluorescence Microscopy |

| Receptor Binding Assays | As a fluorescent ligand for displacement assays. | Fluorescence Polarization |

Development as a Scaffold for Multifunctional Agents

The concept of using a central molecular scaffold to build multifunctional agents is a promising strategy in drug discovery and chemical biology. The rigid and planar structure of the fluorene core in this compound makes it an excellent scaffold for the attachment of multiple functional groups. mdpi.com

By modifying both the fluorene ring and the propanoate side chain, it is possible to design molecules with multiple functionalities. For example, one could envision a molecule that contains:

A targeting moiety to direct the compound to a specific cell type or protein.

A therapeutic warhead to exert a pharmacological effect.

The inherent fluorescent fluorene core for imaging and tracking.

This approach could lead to the development of highly specific and effective therapeutic and diagnostic agents. The synthesis of such multifunctional molecules can be facilitated by the well-established chemistry of the fluorene scaffold. rug.nl

Green Chemistry and Sustainable Synthesis of Fluorene-Based Esters

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fluorene-based esters, including this compound, can benefit from the application of these principles.

Recent research has focused on developing more sustainable methods for the synthesis of fluorene derivatives. google.com This includes the use of biocatalysis, where enzymes are used to perform chemical transformations under mild and environmentally friendly conditions. For instance, lipases could potentially be used for the esterification step in the synthesis of this compound, replacing traditional chemical catalysts that may be harsh and generate waste. researchgate.net

Additionally, the development of catalytic methods that proceed with high atom economy, such as certain palladium-catalyzed cross-coupling reactions, can also contribute to more sustainable synthetic routes for fluorene-based compounds. organic-chemistry.org The use of renewable starting materials and solvents is another key aspect of green chemistry that can be applied to the synthesis of this class of compounds.

| Green Chemistry Principle | Application in Fluorene-Based Ester Synthesis |

| Catalysis | Use of biocatalysts (e.g., lipases) or efficient metal catalysts to reduce waste and energy consumption. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents or solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

Q & A

Q. What is the role of the 9H-fluoren-9-yl (Fmoc) group in this compound’s application in peptide synthesis?

The Fmoc group serves as a temporary protective group for amines during solid-phase peptide synthesis (SPPS). It allows selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile side-chain protecting groups intact. This stepwise strategy minimizes side reactions during peptide elongation .

Q. How is 9H-fluoren-9-yl 3-(diethylamino)propanoate typically purified after synthesis?

Purification often involves column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures). Analytical techniques such as H NMR and IR spectroscopy are used to confirm purity and structural integrity .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For example, H NMR chemical shifts at δ 7.2–7.8 ppm confirm the fluorenyl aromatic protons, while C NMR identifies the ester carbonyl (~170 ppm) and diethylamino groups (~45 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in SPPS to minimize racemization?

Racemization can be mitigated by maintaining low temperatures (0–4°C), using non-polar solvents (e.g., dichloromethane), and employing coupling reagents like HBTU or DIC with catalytic HOAt. Monitoring reaction progress via TLC or LC-MS ensures minimal epimerization .

Q. How can contradictory NMR data in characterizing byproducts (e.g., diastereomers) be resolved?

Advanced 2D NMR techniques (e.g., COSY, HSQC) and computational modeling (DFT calculations) help distinguish diastereomers. For example, NOESY correlations can reveal spatial proximity of substituents, while F NMR (if fluorine is present) clarifies electronic environments .

Q. What strategies address the compound’s instability under UV light during storage?

The fluorenyl moiety is prone to photodegradation. Store the compound in amber vials at –20°C under inert gas (N). Stability can be monitored via HPLC with UV detection (λ = 254 nm) and quantified using degradation kinetics .

Q. How can researchers design analogs with modified diethylamino groups for enhanced solubility or reactivity?

Replace the diethylamino group with pyrrolidine or morpholine via reductive amination. Assess solubility changes via logP measurements (shake-flask method) and reactivity via kinetic studies in coupling reactions .

Methodological Challenges

Q. How to troubleshoot low coupling efficiency in SPPS when using this compound?

Low efficiency may stem from steric hindrance from the diethylamino group. Pre-activate the carboxylate with OxymaPure/DIC for 5 minutes before coupling. Use microwave-assisted synthesis (50°C, 10 min) to enhance reaction rates .

Q. What are the implications of residual trifluoroacetic acid (TFA) in final products after Fmoc deprotection?

Residual TFA can protonate the diethylamino group, altering solubility. Neutralize with 5% DIEA in DCM, followed by lyophilization. Quantify TFA via F NMR or ion chromatography .

Data Analysis & Interpretation

Q. How to interpret conflicting mass spectrometry data when analyzing degradation products?

Use tandem MS (MS/MS) to fragment ions and identify structural motifs. For example, a fragment at m/z 223.1 corresponds to the fluorenylmethyl cation, while m/z 114.1 indicates diethylamine loss. Cross-validate with isotopic labeling studies .

Q. What computational tools predict the compound’s behavior in novel reaction environments?

Molecular dynamics simulations (e.g., Gaussian 16) model solvation effects, while DFT (B3LYP/6-31G*) predicts transition states for ester hydrolysis or aminolysis. Compare results with experimental kinetic data .

Synthetic Chemistry Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.